Product packaging for Fmoc-Phe(4-Br)-OH(Cat. No.:CAS No. 198545-76-5; 198561-04-5)

Fmoc-Phe(4-Br)-OH

Cat. No.: B3006359
CAS No.: 198545-76-5; 198561-04-5
M. Wt: 466.331
InChI Key: TVBAVBWXRDHONF-QFIPXVFZSA-N
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Description

Significance of Unnatural Amino Acids in Expanding the Proteinogenic Repertoire

The 20 naturally occurring proteinogenic amino acids provide the fundamental blueprint for the vast diversity of protein structures and functions observed in nature. portlandpress.comportlandpress.com However, this repertoire is chemically limited. portlandpress.comportlandpress.com Unnatural amino acids represent a significant leap beyond these natural limitations, offering a means to introduce novel chemical functionalities, and to enhance or modify the properties of peptides and proteins. rsc.orgrsc.org

The incorporation of UAAs can lead to:

Enhanced Stability: UAAs can be used to create peptides and proteins with increased resistance to proteolytic degradation, a significant hurdle in the development of therapeutic peptides. cpcscientific.com

Improved Pharmacokinetics: By modifying the structure of a peptide with UAAs, researchers can improve its absorption, distribution, metabolism, and excretion (ADME) profile, leading to better drug candidates. researchgate.net

Novel Functions: The introduction of unique side chains through UAAs can create proteins with new catalytic activities or binding specificities. rsc.orgrsc.org This has profound implications for enzyme engineering and the development of new biocatalysts. rsc.org

Probes for Biological Systems: UAAs can be designed to act as molecular probes, allowing scientists to study protein structure, function, and interactions in living cells with greater precision. rsc.orgsigmaaldrich.com

The ability to expand the genetic code to incorporate UAAs directly into proteins in living organisms has revolutionized protein engineering. portlandpress.comportlandpress.comcardiff.ac.uk This is often achieved by repurposing codons, such as the amber stop codon (UAG), and engineering specific tRNA/aminoacyl-tRNA synthetase pairs for the desired UAA. portlandpress.com

Role of Halogenated Phenylalanine Derivatives in Bioconjugation and Chemical Biology

Halogenated phenylalanine derivatives, such as 4-bromophenylalanine, are a particularly interesting class of UAAs. The introduction of a halogen atom onto the phenyl ring of phenylalanine can significantly alter its electronic and steric properties. acs.orgbeilstein-journals.org This has several important implications in bioconjugation and chemical biology.

The bromine atom in 4-bromophenylalanine can serve as a "handle" for various chemical reactions. For instance, it can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings. beilstein-journals.org This allows for the site-specific modification of peptides and proteins, enabling the attachment of other molecules like fluorescent dyes, imaging agents, or drug payloads.

Furthermore, halogenation can influence the conformation and self-assembly of peptides. acs.orgfu-berlin.de The introduction of a bromine atom can affect the hydrophobic and aromatic interactions that drive peptide folding and aggregation. acs.org This property is being explored in the design of novel biomaterials with specific structural and functional properties. smolecule.com In some cases, halogenation has been shown to favorably influence the equilibrium of different conformational isomers in drug molecules, potentially leading to increased potency. nih.gov

Halogenated amino acids are also valuable tools in structural biology. The heavy bromine atom can be useful in X-ray crystallography for phasing, aiding in the determination of protein structures. smolecule.com Additionally, fluorinated phenylalanine derivatives are used in 19F NMR spectroscopy to probe protein structure and dynamics. rsc.org

Overview of Fmoc-L-4-Bromophenylalanine as a Protected Unnatural Amino Acid Building Block

Fmoc-L-4-Bromophenylalanine is a commercially available and widely used building block in solid-phase peptide synthesis (SPPS). ontosight.aichemicalbook.com SPPS is a cornerstone of peptide and protein chemistry, allowing for the efficient and controlled synthesis of custom peptide sequences.

The Fmoc protecting group is key to its utility in SPPS. chemimpex.com It is stable under the conditions required for peptide bond formation but can be readily removed with a mild base, typically piperidine (B6355638), to allow for the addition of the next amino acid in the sequence. ontosight.ai This orthogonal deprotection strategy is a hallmark of modern peptide synthesis.

The presence of the bromine atom on the phenylalanine side chain provides a site for post-synthetic modification. cymitquimica.com After the peptide has been assembled, the bromine can be used as a reactive handle for introducing other chemical groups, a strategy known as late-stage functionalization. researchgate.net This allows for the creation of a diverse range of modified peptides from a single precursor sequence.

The combination of the Fmoc protecting group and the reactive bromine handle makes Fmoc-L-4-Bromophenylalanine a versatile and powerful tool for chemists and biologists seeking to create novel peptides and proteins with tailored properties for a wide range of applications, from drug discovery to materials science. ontosight.aichemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20BrNO4 B3006359 Fmoc-Phe(4-Br)-OH CAS No. 198545-76-5; 198561-04-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBAVBWXRDHONF-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198561-04-5
Record name Fmoc-L-4-bromophenylalanine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Fmoc L 4 Bromophenylalanine and Its Derived Analogues

Conventional Synthetic Routes: Fmoc Protection and Bromination Strategies

The most straightforward methods for synthesizing Fmoc-L-4-bromophenylalanine rely on two primary conventional strategies: the Fmoc protection of pre-synthesized L-4-bromophenylalanine or the direct bromination of Fmoc-L-phenylalanine.

The first approach involves the reaction of L-4-bromophenylalanine with an N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base. ontosight.aiacs.org This method is widely used due to the commercial availability of the starting bromo-amino acid. The reaction proceeds by nucleophilic attack of the amino group on the Fmoc-reagent. A typical procedure involves dissolving L-4-bromophenylalanine in an aqueous basic solution, such as sodium carbonate or sodium bicarbonate, with an organic cosolvent like tetrahydrofuran (B95107) (THF), followed by the addition of Fmoc-OSu. acs.org The reaction is generally stirred at room temperature for several hours to ensure complete conversion before acidification, which precipitates the final product. acs.org

The alternative strategy begins with the more common L-phenylalanine, which is first protected with the Fmoc group. ontosight.ai The subsequent step is the electrophilic bromination of the phenyl ring. This reaction, however, requires careful control of conditions to ensure regioselectivity for the para-position and to avoid over-bromination or side reactions.

Table 1: Comparison of Conventional Synthesis Conditions The following table is interactive. Click on the headers to sort the data.

Starting Material Key Reagents Base Solvent System Typical Conditions Product
L-4-Bromophenylalanine Fmoc-OSu Na₂CO₃, NaHCO₃ Water/THF Room Temp, 16h Fmoc-L-4-bromophenylalanine
L-4-Bromophenylalanine Fmoc-Cl Base Aqueous/Organic Room Temp Fmoc-L-4-bromophenylalanine

Advanced Stereoselective Synthesis Protocols for Enantiopure Fmoc-L-4-Bromophenylalanine

Maintaining the stereochemical integrity of the α-carbon is paramount in peptide chemistry. While conventional routes starting from enantiopure L-4-bromophenylalanine are effective, advanced protocols have been developed for the asymmetric synthesis of halogenated phenylalanines, ensuring high enantiopurity.

One sophisticated approach involves the use of chiral auxiliaries. For instance, a chiral nickel(II) complex derived from a Schiff base can be employed to direct the stereoselective alkylation of glycine (B1666218). nih.gov In a tandem alkylation protocol, a Ni(II) complex of glycine is reacted with a substituted benzyl (B1604629) halide, such as 4-bromobenzyl bromide, under phase-transfer catalysis conditions. nih.gov The chiral ligand on the nickel complex controls the facial selectivity of the alkylation, leading to a high diastereomeric excess. Subsequent hydrolysis of the complex under acidic conditions liberates the desired amino acid, which can then be Fmoc-protected. nih.gov This method allows for the preparation of either L- or D-enantiomers by selecting the appropriate chiral auxiliary. A study demonstrated the synthesis of the related (R)-m-bromo-phenylalanine with an enantiomeric excess (ee) of 97.1% after Fmoc protection and recrystallization. acs.orgnih.gov

Chemoenzymatic methods also represent an advanced strategy. Phenylalanine ammonia (B1221849) lyases (PAL) can be used for the stereoselective amination of cinnamic acid derivatives. lookchem.com Similarly, engineered D-amino acid dehydrogenases (DAADH) can produce D-amino acids from the corresponding α-keto acids. lookchem.com A chemoenzymatic route has been developed starting from 4-bromophenylpyruvic acid using an evolved DAADH to produce D-4-bromophenylalanine, which can then be N-terminally protected. lookchem.com Such enzymatic approaches offer high enantioselectivity under mild, environmentally benign conditions.

Palladium-Catalyzed Approaches for Direct Synthesis of Fmoc-Protected Arylphenylalanine Analogues Utilizing Bromophenylalanine Precursors

Fmoc-L-4-bromophenylalanine is a highly valuable building block for generating a diverse library of unnatural amino acids through palladium-catalyzed cross-coupling reactions. cymitquimica.comcymitquimica.com The bromine atom on the phenyl ring serves as a versatile handle for forming new carbon-carbon bonds.

The Suzuki-Miyaura cross-coupling reaction is the most prominent method used for this purpose. mdpi.commdpi-res.com It involves the reaction of Fmoc-L-4-bromophenylalanine with various aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base. lookchem.comresearchgate.net This protocol directly yields Fmoc-protected biaryl-containing amino acids (Bip derivatives), which are important for modulating the structure and function of peptides. researchgate.net Researchers have developed one-step protocols that use catalysts like PdCl₂(dppf) or Pd(OAc)₂ with phosphine (B1218219) ligands, and bases such as Na₂CO₃ or K₃PO₄. mdpi.commdpi-res.com Reaction conditions are often optimized to be mild (e.g., temperatures below 80°C) to prevent the base-labile Fmoc group from being cleaved during the coupling process. researchgate.net

The Sonogashira coupling offers another powerful route for derivatization. This reaction couples Fmoc-L-4-bromophenylalanine with terminal alkynes, introducing an alkynyl moiety onto the phenyl ring. wikipedia.orggu.se This creates precursors for fluorescent probes or other functionalized amino acids. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.org

Table 2: Examples of Palladium-Catalyzed Reactions with Fmoc-L-4-bromophenylalanine The following table is interactive. Click on the headers to sort the data.

Reaction Type Coupling Partner Catalyst System Base Solvent Product Type
Suzuki-Miyaura Arylboronic acid PdCl₂(dppf) K₃PO₄ tBuOH/Toluene/H₂O Fmoc-L-biarylalanine
Suzuki-Miyaura 4-Acetamidophenyl-1-pinacolatoboron ester PdCl₂ Na₂CO₃ THF/Ethylene glycol Fmoc-L-(4'-acetamido)biarylalanine
Suzuki-Miyaura Pyridylboronic acid PdCl₂ / P-Phos Base Organic Solvent Fmoc-L-(pyridyl)phenylalanine

These palladium-catalyzed methods highlight the synthetic utility of Fmoc-L-4-bromophenylalanine as a platform for introducing a wide range of functionalities, significantly expanding the toolbox for peptide design and medicinal chemistry. mdpi.comresearchgate.net

Strategic Incorporation of Fmoc L 4 Bromophenylalanine into Biomolecules

Solid-Phase Peptide Synthesis (SPPS) Applications

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the chemical synthesis of peptides. nih.gov The strategy relies on an orthogonal protection scheme where the temporary Nα-Fmoc group is removed under mild basic conditions, while semi-permanent side-chain protecting groups are cleaved with acid at the end of the synthesis. nih.govpeptide.com Fmoc-L-4-bromophenylalanine is designed for direct use in this methodology, serving as a building block to introduce brominated phenylalanine residues into peptide chains. chemimpex.comsigmaaldrich.com

The versatility of Fmoc-L-4-bromophenylalanine allows for its incorporation into a wide array of peptide structures, from simple linear sequences to more complex, conformationally constrained cyclic architectures.

Linear Peptides: In linear peptide synthesis, Fmoc-L-4-bromophenylalanine is coupled sequentially like any standard protected amino acid. Its integration can be used to study structure-activity relationships, where the bromine atom can enhance binding interactions with biological targets or serve as a heavy atom for X-ray crystallography studies. chemimpex.com

Cyclic Peptides: The synthesis of cyclic peptides also readily accommodates Fmoc-L-4-bromophenylalanine. Cyclization is typically performed after the linear precursor is assembled on the solid support. The incorporation of this bulky, hydrophobic residue can influence the conformational preferences of the macrocycle, which is critical for its biological activity. frontiersin.org The synthesis involves standard Fmoc/tBu SPPS to build the linear chain, followed by on-resin cyclization using potent coupling agents before final deprotection and cleavage. ulaval.ca

The table below summarizes the role of Fmoc-L-4-Bromophenylalanine in these architectures.

Peptide ArchitectureRole of Fmoc-L-4-BromophenylalanineSynthetic Step of Incorporation
Linear Serves as a standard building block to introduce bromine functionality. Can act as a biophysical probe or enhance binding affinity.Iterative coupling steps during standard Fmoc-SPPS chain elongation.
Cyclic Incorporated into the linear precursor prior to cyclization. Influences the final conformation and rigidity of the macrocycle.Coupling during linear precursor assembly on-resin, followed by a head-to-tail cyclization step.

While the incorporation of Fmoc-L-4-bromophenylalanine is generally straightforward, the presence of the halogenated, bulky side chain necessitates certain methodological considerations to ensure high-fidelity synthesis. researchgate.net Challenges common to "difficult sequences," such as peptide aggregation, can be exacerbated by the hydrophobicity of the bromophenyl group. peptide.com

Key optimization strategies include:

Coupling Reagents: The choice of coupling reagent is critical. Acyluronium/aminium salts like HBTU or HCTU, when used with a non-nucleophilic base such as diisopropylethylamine (DIPEA), are highly effective. chempep.com For particularly difficult couplings, more potent reagents may be required. rsc.org

Solvent Systems: Standard solvents like N,N-dimethylformamide (DMF) are typically used. However, in cases of significant on-resin aggregation, the use of "magic mixtures" or chaotropic agents, such as a combination of DMSO/DMF or 6N guanidine/DMF, can disrupt secondary structures and improve reaction efficiency. creative-peptides.com

Reaction Conditions: Controlling the temperature can balance reaction rate and the preservation of chiral integrity. Microwave-assisted SPPS has been shown to accelerate coupling and deprotection steps, though conditions must be carefully optimized to prevent side reactions, especially racemization of residues like histidine. nih.gov

Fmoc Deprotection: The Nα-Fmoc group is typically removed with a solution of 20% piperidine (B6355638) in DMF. chempep.com Incomplete deprotection due to aggregation can lead to deletion sequences. Monitoring the cleavage via UV spectroscopy and extending the reaction time if necessary are crucial quality control steps.

The following table outlines common challenges and corresponding optimization strategies when incorporating halogenated amino acids like Fmoc-L-4-bromophenylalanine.

ChallengeCauseOptimization Strategy
Incomplete Coupling Steric hindrance from the bulky side chain; peptide aggregation blocking reactive sites.Use highly efficient coupling reagents (e.g., HCTU, HATU); employ microwave heating; perform double couplings.
Peptide Aggregation Increased hydrophobicity from the bromophenyl group promoting inter/intra-chain interactions.Utilize solvents that disrupt hydrogen bonding (e.g., DMSO); incorporate backbone-modifying protecting groups.
Racemization Over-activation of the carboxylic acid, particularly during long pre-activation times or with excess base.Minimize pre-activation time; use additives like 6-Cl-HOBt; select appropriate, non-nucleophilic bases like collidine instead of DIPEA for sensitive residues. nih.govchempep.com
Incomplete Fmoc Deprotection Aggregation preventing the piperidine reagent from accessing the Fmoc group.Increase deprotection time; use more potent deprotection cocktails (e.g., including DBU); monitor cleavage by UV.

Genetic Code Expansion (GCE) for Site-Specific Protein Modification

Genetic code expansion enables the site-specific incorporation of non-canonical amino acids (ncAAs), including L-4-bromophenylalanine, directly into proteins during ribosomal translation. nih.govaddgene.org This powerful technique requires hijacking the cell's translational machinery by introducing a new codon (often a stop codon like UAG), an engineered aminoacyl-tRNA synthetase (aaRS), and a corresponding transfer RNA (tRNA). addgene.orgcoledeforest.com

The central challenge in GCE is creating an orthogonal aaRS/tRNA pair that functions independently of the host's endogenous pairs. nih.gov This means the engineered synthetase must exclusively charge its cognate tRNA with the unnatural amino acid (L-4-bromophenylalanine) and not with any of the 20 canonical amino acids, and the engineered tRNA must not be recognized by any of the host's synthetases. acs.org

For L-4-bromophenylalanine, researchers have successfully engineered the phenylalanyl-tRNA synthetase (PheRS) system. A notable example involves the yeast PheRS (yPheRS) and its cognate tRNA, which were redesigned to function orthogonally in an E. coli host. acs.org The process involves:

Directed Evolution: A library of mutant synthetases is generated, often by mutating residues within the enzyme's active site.

Selection Schemes: These libraries are subjected to positive and negative selection pressures. In a positive selection, cells survive only if the synthetase successfully incorporates the ncAA in response to a stop codon within an essential gene. In a negative selection, cells that incorporate a natural amino acid at that position are killed, thus selecting for specificity. acs.org

Research has shown that a single mutation in the active site of yPheRS, such as replacing threonine at position 415 with a smaller alanine (B10760859) (T415A) or glycine (B1666218) (T415G), creates a binding pocket that accommodates the larger bromine atom of p-bromophenylalanine while disfavoring the smaller, natural phenylalanine. acs.org This redesign allowed for the incorporation of p-bromophenylalanine into proteins with at least 98% fidelity. acs.org

The table below highlights key mutations in an exemplary synthetase for the incorporation of p-bromophenylalanine.

Synthetase SystemHost OrganismKey Mutation(s)Effect on Specificity
Yeast PheRS (yPheRS)E. coliT415ACreates space in the active site to accommodate the para-bromo substituent, reducing affinity for natural L-phenylalanine. acs.org
Yeast PheRS (yPheRS)E. coliT415GFurther increases the size of the binding pocket, altering substrate preference toward larger phenylalanine analogs. acs.org

Once the engineered orthogonal pair successfully delivers L-4-bromophenylalanine-charged tRNA to the ribosome, the final step is its incorporation into the growing polypeptide chain. The efficiency of this process is dependent on several kinetic steps in translation. nih.govresearchgate.net

The key stages are:

Aminoacylation: The engineered synthetase must efficiently charge the orthogonal tRNA with L-4-bromophenylalanine.

EF-Tu Binding: The resulting aminoacyl-tRNA must form a stable complex with the elongation factor Tu (EF-Tu), which is responsible for delivering it to the ribosome's A-site.

Ribosomal Accommodation and Peptidyl Transfer: The ribosome must accept the novel aminoacyl-tRNA and catalyze the peptide bond formation.

Bioorthogonal Chemistry and Chemoselective Derivatization Strategies Utilizing Fmoc L 4 Bromophenylalanine

Suzuki-Miyaura Cross-Coupling Reactions for Peptide and Protein Diversification

The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, has become a prominent tool for the bioorthogonal derivatization of peptides and proteins containing (pseudo)halogenated aromatic amino acids. mdpi.com The stability and low toxicity of the organoboron reagents, coupled with the reaction's tolerance to a wide range of functional groups and its applicability in aqueous environments, make it particularly suitable for modifying complex biomolecules. mdpi.com

Solid-phase peptide synthesis (SPPS) provides a robust platform for the construction of peptides, and the ability to perform chemical modifications directly on the resin-bound peptide offers significant advantages in terms of purification and handling. The on-resin Suzuki-Miyaura coupling of peptides containing 4-bromophenylalanine allows for the introduction of a diverse array of aryl and heteroaryl groups.

Successful on-resin couplings are influenced by several factors, including the choice of catalyst, ligand, base, and solvent. For instance, a common catalytic system involves a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a water-soluble phosphine (B1218219) ligand such as sulfonated SPhos (sSPhos). nih.gov The use of aqueous solutions of weak bases like potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃) in conjunction with organic solvents such as dimethylformamide (DMF) has proven effective. mdpi.com Microwave irradiation can also be employed to accelerate the reaction and improve yields. researchgate.netresearchgate.net

A study by Qiao and coworkers demonstrated a one-step synthesis of Fmoc-protected aryl-substituted phenylalanines via a nonaqueous Suzuki-Miyaura cross-coupling reaction of Fmoc-protected bromophenylalanines. nih.gov This method proved effective for the direct formation of various unnatural biaryl-containing amino acids that are ready for use in subsequent Fmoc-SPPS. nih.gov The utility of this approach was further highlighted by its successful application to the modification of tripeptides containing bromophenylalanine. nih.gov

Catalyst SystemBaseSolventTemperature (°C)Key Findings
Pd(OAc)₂ / ADHPK₃PO₄ / Na₂CO₃Aqueous/DMF80Efficient derivatization of dipeptides containing 4-bromophenylalanine. mdpi.com
Pd₂(dba)₃ / sSPhosKFDME/Ethanol/Water-Successful intramolecular stapling of peptides containing bromotryptophan. nih.gov
PdCl₂(dppf)KOAcDMSO-On-resin Miyaura borylation of iodophenylalanine followed by Suzuki-Miyaura coupling. mdpi.com
Pd(PPh₃)₄Na₂CO₃THF/Ethylene glycol66Successful coupling of 4-acetamidophenyl-1-pinacolatoboron ester with Fmoc-4-bromophenylalanine. mdpi.com

While on-resin modifications are advantageous for peptide synthesis, solution-phase derivatization is crucial for modifying larger peptides and proteins that are not amenable to solid-phase techniques. A key challenge in solution-phase Suzuki-Miyaura coupling on biomolecules is the need for aqueous or mixed aqueous/organic solvent systems to maintain the solubility and integrity of the substrate. mdpi.com

The development of water-soluble ligands has been instrumental in advancing solution-phase couplings. For example, a precatalyst solution of ADHP and Pd(OAc)₂ has been shown to facilitate efficient derivatizations of dipeptides containing 4-bromophenylalanine in purely aqueous conditions. mdpi.com The choice of ligand can be critical; for instance, altering the ligand to sulfonated 2-dicyclohexylphosphino-2'-6'-dimethoxybiphenyl (SPhos) was necessary to maintain the applicability of the Suzuki-Miyaura reaction on certain tryptophan derivatives. mdpi.comresearchgate.net These advancements have opened the door to the modification of complex peptides and even proteins in their native-like environments.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. The efficiency of each step is significantly influenced by the choice of catalyst, ligand, base, and solvent.

Catalyst and Ligand Effects: The ligand plays a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the different steps of the catalytic cycle. Bulky and electron-rich phosphine ligands, such as SPhos, are often employed to promote the oxidative addition step and prevent catalyst deactivation. nih.gov The development of water-soluble ligands has been a major breakthrough for applying these reactions to biological molecules in aqueous media. mdpi.com The choice of palladium precursor, such as Pd(OAc)₂ or Pd(PPh₃)₄, also impacts the reaction efficiency. mdpi.com

Optimization of Reaction Conditions: Optimizing the reaction conditions is critical for achieving high yields and minimizing side reactions, especially when working with complex peptide substrates. Factors such as the base, solvent, and temperature must be carefully considered. Weak inorganic bases like K₃PO₄ and Na₂CO₃ are often preferred to avoid degradation of the peptide. mdpi.commdpi.com The solvent system is typically a mixture of an organic solvent (e.g., DMF, DME, THF) and water to ensure the solubility of all reaction components. mdpi.com Recent advancements have seen the use of machine learning to optimize reaction conditions for Suzuki-Miyaura couplings by efficiently navigating the large parameter space. chemistryviews.org

ParameterEffect on Suzuki-Miyaura Coupling
Catalyst The choice of palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄) influences the formation of the active Pd(0) species.
Ligand Sterically bulky and electron-donating ligands (e.g., SPhos) can enhance catalytic activity. Water-soluble ligands are crucial for reactions in aqueous media. mdpi.comnih.gov
Base A base is required for the transmetalation step. Weak inorganic bases are often used to prevent side reactions with sensitive functional groups on the peptide. mdpi.com
Solvent A mixture of organic and aqueous solvents is often necessary to dissolve both the peptide and the coupling reagents. mdpi.com

Other Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Sonogashira, Mizoroki–Heck, Stille) Applied to Bromophenylalanine Derivatives

While the Suzuki-Miyaura reaction is widely used, other palladium-catalyzed cross-coupling reactions have also been successfully applied to peptides containing bromophenylalanine, each offering unique advantages for specific applications.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org It has been utilized for the modification of peptides containing 4-iodophenylalanine to introduce alkyne handles for subsequent "click" chemistry or to attach organometallic labels. nih.govresearchgate.net The reaction conditions are generally mild, making it suitable for peptide derivatization. nih.gov

Mizoroki–Heck Reaction: The Mizoroki-Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction provides a means to introduce alkenyl groups into peptides. The mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, followed by migratory insertion of the alkene and β-hydride elimination. nih.gov

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organohalide. libretexts.orgwikipedia.org It is known for its tolerance of a wide variety of functional groups. libretexts.org While effective, the toxicity of the organotin reagents is a significant drawback. wikipedia.org

Applications in Click Chemistry and Bioconjugation

The introduction of unique chemical handles into peptides and proteins via palladium-catalyzed cross-coupling reactions with Fmoc-L-4-bromophenylalanine opens up a vast landscape of possibilities for bioconjugation using "click" chemistry.

By functionalizing a peptide containing 4-bromophenylalanine with a moiety that can participate in a click reaction, such as an alkyne (via Sonogashira coupling) or an azide, highly specific and efficient bioconjugation can be achieved. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction that proceeds with high yield and selectivity under mild, aqueous conditions, making it ideal for biological applications. nih.gov This allows for the attachment of a wide range of molecules, including fluorophores, imaging agents, and therapeutic payloads, to specific sites on a peptide or protein.

Creation of Fluorescent and Isotopic Probes and Labels via the Bromine Handle

The strategic incorporation of Fmoc-L-4-bromophenylalanine into peptide synthesis provides a versatile platform for the postsynthetic, chemoselective introduction of fluorescent and isotopic labels. The bromine atom on the phenyl ring serves as a reactive "handle" for palladium-catalyzed cross-coupling reactions, enabling the covalent attachment of a wide array of reporter molecules with high efficiency and specificity. This approach allows for the precise labeling of peptides and proteins, facilitating advanced studies in proteomics, structural biology, and molecular imaging.

The primary methods employed for the derivatization of the bromophenylalanine residue are the Suzuki-Miyaura and Sonogashira cross-coupling reactions. These reactions are well-suited for biological applications due to their high functional group tolerance and the ability to be performed under relatively mild conditions.

The Suzuki-Miyaura reaction involves the coupling of the aryl bromide of the phenylalanine derivative with an organoboron compound, typically a boronic acid or its ester. This reaction is particularly powerful for creating biaryl linkages, which can themselves be fluorescent, or for attaching larger fluorescent moieties that are functionalized with a boronic acid group. A notable study by Qiao and colleagues in 2016 detailed a one-step, nonaqueous Suzuki-Miyaura cross-coupling protocol for the synthesis of Fmoc-protected arylphenylalanines. This method demonstrated the direct formation of a variety of unnatural biaryl-containing amino acids from Fmoc-protected bromophenylalanine in good to excellent yields, making them readily available for subsequent solid-phase peptide synthesis. nih.govugr.esnih.gov

The Sonogashira reaction, on the other hand, facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. This is an effective method for introducing alkynyl-containing fluorophores or isotopic tags. The resulting alkyne-linked structures can be directly used as probes or can serve as a platform for further modification via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Fluorescent Probe Integration

The bromine handle on Fmoc-L-4-bromophenylalanine has been successfully exploited to attach a variety of fluorescent reporters. The Suzuki-Miyaura coupling, in particular, has been shown to be highly effective for this purpose. By reacting Fmoc-L-4-bromophenylalanine with boronic acid derivatives of fluorescent molecules, researchers can create intrinsically fluorescent amino acids that can be incorporated into peptides.

The research by Qiao et al. provides several examples of creating novel fluorescent biaryl amino acids. In their work, Fmoc-L-4-bromophenylalanine was coupled with a range of aryl and heteroaryl boronic acids, resulting in Fmoc-protected biphenylalanine (Bip) derivatives. These derivatives often exhibit intrinsic fluorescence, with emission properties dependent on the nature of the coupled aryl group.

Aryl/Heteroaryl Boronic AcidCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(dppf)Cl₂Na₂CO₃t-amyl alcohol8095
4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃t-amyl alcohol8091
3-Thiopheneboronic acidPd(dppf)Cl₂Na₂CO₃t-amyl alcohol8085
2-Naphthylboronic acidPd(dppf)Cl₂Na₂CO₃t-amyl alcohol8088
4-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂Na₂CO₃t-amyl alcohol8075

This interactive table summarizes the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of Fmoc-L-4-bromophenylalanine with various aryl and heteroaryl boronic acids, based on the findings of Qiao et al. (2016). nih.govugr.esnih.gov

Similarly, the Sonogashira coupling reaction provides a powerful tool for introducing fluorescent probes. By coupling Fmoc-L-4-bromophenylalanine with a fluorescent terminal alkyne, such as an ethynyl-pyrene or ethynyl-coumarin, a fluorescently labeled amino acid can be synthesized. While specific examples directly utilizing Fmoc-L-4-bromophenylalanine with these exact dyes are not extensively documented in readily available literature, the principle is well-established for other aryl halides. nih.gov

Isotopic Labeling for Structural and Quantitative Studies

The same cross-coupling strategies can be applied to introduce isotopic labels for applications in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based proteomics. By using isotopically enriched coupling partners, specific atoms within the modified amino acid can be labeled with isotopes such as ¹³C, ¹⁵N, or ²H (deuterium).

For instance, a Suzuki-Miyaura reaction between Fmoc-L-4-bromophenylalanine and a ¹³C-labeled phenylboronic acid would result in a biphenylalanine derivative with a ¹³C-labeled phenyl ring. When this amino acid is incorporated into a peptide, the ¹³C label serves as a specific probe for NMR studies, allowing for the detailed investigation of protein structure, dynamics, and interactions. While the synthesis of various isotopically labeled Fmoc-amino acids, including ¹³C and ¹⁵N-labeled Fmoc-L-phenylalanine, is established, the specific use of Fmoc-L-4-bromophenylalanine as a precursor for isotopically labeled biaryl amino acids is a logical extension of existing methodologies. nih.govbeilstein-journals.orgnih.gov

Research Applications of Fmoc L 4 Bromophenylalanine in Exploring Biomolecular Function and Structure

Structure-Activity Relationship (SAR) Studies in Peptide Design and Ligand Development

The incorporation of Fmoc-L-4-bromophenylalanine is a key strategy in structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule relates to its biological activity. By systematically replacing natural amino acids like phenylalanine with 4-bromophenylalanine, researchers can dissect the contributions of steric, electronic, and hydrophobic properties to a peptide's function.

The bromine atom is particularly useful in this context. It is larger than a hydrogen atom, increasing the steric bulk of the side chain, and it is highly electronegative, which alters the electronic distribution of the aromatic ring. These changes can significantly influence how a peptide binds to its target receptor or enzyme. For example, in the development of cyclic opioid peptide analogues, modifications to the phenylalanine residue at position 3, including substitutions that alter aromaticity and side-chain length, have been shown to be critical for receptor affinity and selectivity. nih.gov Such studies demonstrate that both the size and electronic nature of the side chain can dramatically affect binding to µ- and δ-opioid receptors. nih.gov

Detailed research findings from SAR studies on various peptides have provided insights into designing more potent and selective therapeutic ligands. By comparing the binding affinities of a parent peptide with its 4-bromophenylalanine-containing analogue, scientists can infer the importance of the para position of the phenyl ring for molecular recognition. This information is crucial for the rational design of peptidomimetics and other small molecule drugs, including novel binders for targets like the HIV-1 capsid protein. mdpi.com

Peptide AnalogueModificationTarget ReceptorBinding Affinity (IC50, nM)
DOTA-Ahx-(D-Lys6-GnRH1)Parent PeptideGnRH Receptor36.1
DOTA-Ahx-D-Phe-(D-Lys6-GnRH)Insertion of D-PheGnRH Receptor7.6
H-Tyr-D-Orn-Phe-Asp-NH2Parent Opioid Peptideµ-Opioid Receptor1.3
H-Tyr-D-Orn-Phe(4-Br)-Asp-NH2Phe to Phe(4-Br) Substitutionµ-Opioid ReceptorData not specified, activity modulation observed

Elucidation of Protein-Protein and Peptide-Receptor Interactions

Understanding the intricate network of interactions between proteins and their binding partners is fundamental to cell biology. Fmoc-L-4-bromophenylalanine serves as a powerful probe for mapping these interaction interfaces. When incorporated into a peptide or protein, the bromo-phenylalanine residue can provide information about the binding pocket of a receptor or interacting protein partner.

The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and specificity. Furthermore, its size and electronic properties can be used to probe steric and electrostatic complementarity at the binding interface. By substituting a natural phenylalanine with 4-bromophenylalanine and observing changes in binding affinity, researchers can identify critical contact points. For instance, studies on IgG-binding peptides have utilized SAR, including modifications of key residues, to develop analogues with nanomolar binding affinity, thereby clarifying the crucial interactions at the binding site. rsc.org Similarly, introducing phenylalanine derivatives into Gonadotropin-Releasing Hormone (GnRH) peptides has been shown to enhance receptor binding affinities, highlighting the role of specific aromatic interactions. nih.gov These approaches are instrumental in validating computational models of protein complexes and guiding the design of molecules that can modulate these interactions for therapeutic purposes.

Probing Enzyme Active Sites and Catalytic Mechanisms through Amino Acid Substitution

Site-directed mutagenesis, where specific amino acids in a protein are replaced, is a cornerstone technique for studying enzyme function. The use of Fmoc-L-4-bromophenylalanine allows for the introduction of a non-natural amino acid at a precise location, enabling a more sophisticated probing of an enzyme's active site.

Substituting 4-bromophenylalanine for a native phenylalanine or tyrosine can reveal critical insights into the catalytic mechanism. The altered size and electronic nature of the brominated side chain can impact substrate binding, transition state stabilization, or product release. For example, studies on HECT domain ubiquitin ligases identified a highly conserved phenylalanine residue near the active site cysteine that is essential for the transfer of ubiquitin to a substrate. nih.gov Replacing this critical phenylalanine blocks catalytic activity, demonstrating its crucial role in the enzyme's mechanism. nih.gov By incorporating 4-bromophenylalanine at such a position, researchers could further probe the specific steric and electronic requirements for catalysis. This approach helps to map out the functional architecture of the active site and provides a deeper understanding of how enzymes achieve their remarkable catalytic efficiency and specificity.

Impact of Bromophenylalanine Incorporation on Peptide and Protein Properties for Synthetic Biology

Synthetic biology aims to design and construct new biological parts, devices, and systems. A key aspect of this field is the expansion of the genetic code to include non-natural amino acids, which endows proteins with novel functionalities. Fmoc-L-4-bromophenylalanine is central to these efforts, typically after it has been incorporated into a protein.

Researchers have successfully engineered organisms, such as E. coli, to site-specifically incorporate para-bromophenylalanine (pBrF) into recombinant proteins with high fidelity. nih.govacs.org This is achieved by creating an orthogonal aminoacyl-tRNA synthetase/tRNA pair that uniquely recognizes pBrF and an amber stop codon. nih.gov

Advanced Analytical Techniques for Characterization of Fmoc L 4 Bromophenylalanine Modified Biomolecules

Mass Spectrometry-Based Characterization (e.g., MALDI-TOF, ESI-MS) of Modified Peptides and Proteins

Mass spectrometry (MS) is an indispensable tool for the analysis of peptides and proteins, offering high sensitivity and accuracy in molecular weight determination and sequencing. nih.govresearchgate.net For biomolecules modified with 4-bromophenylalanine, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are particularly effective. nih.govcreative-proteomics.com

A key advantage in the mass spectrometric analysis of brominated molecules is the characteristic isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 51:49 ratio. nih.gov This results in a distinctive doublet peak in the mass spectrum for any fragment containing a bromine atom, with the peaks separated by approximately 2 Daltons (Da). This isotopic pattern serves as a clear and unambiguous marker for identifying peptides or proteins that have been successfully modified with 4-bromophenylalanine. nih.govresearchgate.net

MALDI-TOF MS is a robust technique for analyzing peptides and proteins. medicineinsights.info In this method, the analyte is co-crystallized with a matrix material, and a laser pulse is used to desorb and ionize the sample. nthu.edu.tw MALDI-TOF is particularly useful for obtaining the molecular weight of intact modified peptides and for analyzing peptide mass fingerprints from proteolytic digests. The presence of the bromine isotopic doublet simplifies the identification of modified peptides within a complex mixture. nih.gov

ESI-MS is a "soft" ionization technique that generates multiply charged ions from analytes in solution, making it well-suited for analyzing large proteins and protein complexes. creative-proteomics.comnthu.edu.twnih.gov When coupled with liquid chromatography (LC-MS), ESI-MS allows for the separation and analysis of complex peptide mixtures. nih.gov For proteins modified with 4-bromophenylalanine, ESI-MS can confirm the incorporation of the amino acid by the mass shift it imparts on the intact protein. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can be used to sequence the modified peptides, where the bromine-containing fragment ions are readily identified by their isotopic signature, confirming the precise location of the 4-bromophenylalanine residue within the peptide chain. nih.gov

Table 1: Mass Spectrometry Data for a Model Peptide Modified with 4-Bromophenylalanine
Peptide SequenceModificationTheoretical Monoisotopic Mass (Da)Observed m/z (Isotope)Technique
Ac-Gly-X-Ala-NH₂X = Phenylalanine291.1532292.1605 [M+H]⁺ESI-MS
Ac-Gly-X-Ala-NH₂X = 4-Bromophenylalanine369.0637370.0710 [M(⁷⁹Br)+H]⁺ESI-MS
Ac-Gly-X-Ala-NH₂X = 4-Bromophenylalanine371.0616372.0690 [M(⁸¹Br)+H]⁺ESI-MS

X-ray Standing Wave Fluorescence (XSW) for Angstrom-Resolution Positional Information of Bromine

X-ray Standing Wave (XSW) is a powerful interferometric technique capable of determining the position of specific atoms on or near a surface with exceptionally high, sub-angstrom resolution. uni-tuebingen.dewikipedia.org This method is uniquely suited for locating the heavy bromine atom of 4-bromophenylalanine within an ordered biomolecular assembly, such as a protein adsorbed onto a crystal surface or a lipid membrane supported on a multilayer mirror. researchgate.net

The XSW technique generates a standing wave field by the interference between an incident X-ray beam and a reflected beam from a crystal or a synthetic multilayer structure. wikipedia.org As the angle of incidence is scanned through a Bragg diffraction condition, the phase of the standing wave shifts, causing the positions of its antinodes (regions of high X-ray intensity) to move perpendicularly to the reflecting planes. uni-tuebingen.de

By tuning the X-ray energy to the absorption edge of a specific element, one can excite core-level electrons and induce X-ray fluorescence. nih.govnih.gov The intensity of this element-specific fluorescence is modulated as the standing wave antinodes pass through the vertical position of the fluorescing atoms. wikipedia.org For a biomolecule containing 4-bromophenylalanine, monitoring the bromine fluorescence yield as a function of the incident angle provides a precise measurement of the bromine atom's vertical position relative to the reflecting planes of the substrate. uni-tuebingen.de This provides invaluable, high-resolution structural information that is complementary to other structural biology techniques.

Table 2: Representative XSW Data for Bromine Position Determination
ParameterDescriptionExample ValueInformation Gained
Coherent Position (Pᴴ)The average position of the bromine atom distribution projected onto the substrate normal.0.75 ± 0.02Precise vertical location of the Br atom relative to the diffraction planes.
Coherent Fraction (fᴴ)The degree of ordering of the bromine atoms within the standing wave field. A value of 1 indicates perfect ordering.0.85 ± 0.05Indicates the conformational homogeneity of the modified protein in the assembly.

Spectroscopic Techniques (e.g., Fluorescence Spectroscopy) Applied to Bromophenylalanine-Derived Probes

The introduction of 4-bromophenylalanine can serve as a spectroscopic probe to investigate the local environment and conformational dynamics of peptides and proteins. nih.gov While phenylalanine itself has weak intrinsic fluorescence, the heavy bromine atom in 4-bromophenylalanine can act as a fluorescence quencher. This property can be exploited in fluorescence spectroscopy studies. semanticscholar.org

Specifically, 4-bromophenylalanine can be used as a heavy-atom quencher in proximity-based fluorescence quenching experiments. If a fluorescent amino acid, such as tryptophan, is located near the 4-bromophenylalanine residue in the three-dimensional structure of the protein, the fluorescence of the tryptophan will be quenched. unito.it The efficiency of this quenching is highly dependent on the distance between the fluorophore (tryptophan) and the quencher (4-bromophenylalanine).

By measuring changes in fluorescence intensity or lifetime, researchers can deduce information about protein folding, conformational changes, or ligand binding events that alter the distance between these two probes. springernature.com For instance, a decrease in fluorescence upon a conformational change could indicate that the tryptophan and 4-bromophenylalanine residues have moved closer together. This application provides a powerful method for studying dynamic processes in biomolecules that may be difficult to capture with static structural techniques. nih.govresearchgate.net

Table 3: Fluorescence Quenching Data for a Tryptophan-Containing Peptide with and without a 4-Bromophenylalanine Quencher
Peptide CompositionFluorescence Quantum Yield (Φ)Fluorescence Lifetime (τ) in nsInterpretation
Peptide with Tryptophan0.132.8Unquenched baseline fluorescence.
Peptide with Tryptophan and proximal 4-Bromophenylalanine0.051.1Significant quenching indicates close proximity (<10 Å) of Trp and Br-Phe.
Peptide with Tryptophan and distal 4-Bromophenylalanine0.112.5Minimal quenching suggests the residues are far apart in the folded structure.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.